molecular formula C32H29NO B12536788 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol

4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol

Cat. No.: B12536788
M. Wt: 443.6 g/mol
InChI Key: KPYLUCQTXVDALM-UHFFFAOYSA-N
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Description

4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a trityl group and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of a piperidine derivative with trityl chloride to introduce the trityl group, followed by the addition of a phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol involves its interaction with specific molecular targets. The phenylethynyl group can interact with hydrophobic pockets in proteins, while the trityl group can enhance binding affinity through π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenylethynyl)-1-tritylpiperidin-4-ol is unique due to the combination of the piperidine ring, trityl group, and phenylethynyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C32H29NO

Molecular Weight

443.6 g/mol

IUPAC Name

4-(2-phenylethynyl)-1-tritylpiperidin-4-ol

InChI

InChI=1S/C32H29NO/c34-31(22-21-27-13-5-1-6-14-27)23-25-33(26-24-31)32(28-15-7-2-8-16-28,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20,34H,23-26H2

InChI Key

KPYLUCQTXVDALM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#CC2=CC=CC=C2)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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